Gymnoside IX

Description

Properties

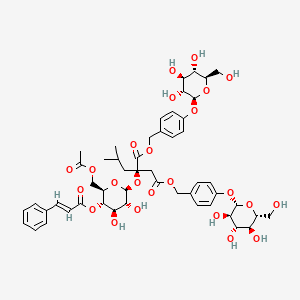

Molecular Formula |

C51H64O24 |

|---|---|

Molecular Weight |

1061.0 g/mol |

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |

InChI |

InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)41(60)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)40(59)38(57)33(21-52)71-47)75-49-45(64)42(61)46(35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49+,51-/m1/s1 |

InChI Key |

VGDRWWNKEHJEQB-CDMCBZOZSA-N |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)O)O |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C=CC6=CC=CC=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Gymnoside IX

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gymnoside IX, a natural product isolated from the tubers of Gymnadenia conopsea. It details the compound's chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound is a complex glycoside belonging to the class of glucosyloxybenzyl 2-isobutylmalates. Its structure was elucidated through extensive spectroscopic analysis, including FAB-MS, HR-FAB-MS, and 1D and 2D NMR experiments (¹H, ¹³C, HMQC, and HMBC).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₁H₆₄O₂₄ | [Morikawa et al., 2006] |

| Molecular Weight | 1061.04 g/mol | [1] |

| Appearance | Amorphous powder | [Morikawa et al., 2006] |

| Optical Rotation | [α]D²⁴ -49.6 (c 1.0, MeOH) | [Morikawa et al., 2006] |

| CAS Number | 898827-00-4 | [1] |

Spectroscopic Data

High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy were instrumental in determining the structure of this compound.

Table 1: Mass Spectrometry Data for this compound [cite: Morikawa et al., 2006]

| Ionization Mode | Observed m/z | Formula |

| HR-FAB-MS (positive) | 1083.3615 [M+Na]⁺ | C₅₁H₆₄O₂₄Na |

| FAB-MS (positive) | 1083 [M+Na]⁺ |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CD₃OD) [cite: Morikawa et al., 2006]

| Position | δc | Position | δc | Position | δc |

| Maloyl moiety | Glc' moiety | Glc''' moiety | |||

| 2 | 77.1 | 1' | 102.4 | 1''' | 102.5 |

| 3 | 47.0 | 2' | 75.1 | 2''' | 75.1 |

| 4 | 172.8 | 3' | 78.0 | 3''' | 78.0 |

| 5 | 25.9 | 4' | 71.6 | 4''' | 71.6 |

| 6 | 43.8 | 5' | 78.0 | 5''' | 78.0 |

| 7 | 23.3 | 6' | 62.8 | 6''' | 62.8 |

| 8 | 23.3 | Glc'' moiety | Cinnamoyl moiety | ||

| 1-O-CO-CH₂- | 67.5 | 1'' | 104.2 | 1'''' | 168.2 |

| 4-O-CO-CH₂- | 67.5 | 2'' | 74.0 | 2'''' | 120.1 |

| Benzyl moieties | 3'' | 75.8 | 3'''' | 147.0 | |

| 1-O-Ar-CH₂- | 132.3 | 4'' | 71.8 | Ar-1'''' | 135.8 |

| 2',6'-O-Ar-CH₂- | 130.9 (each) | 5'' | 73.1 | Ar-2'''',6'''' | 129.9 (each) |

| 3',5'-O-Ar-CH₂- | 117.8 (each) | 6'' | 64.9 | Ar-3'''',5'''' | 131.5 (each) |

| 4'-O-Ar-CH₂- | 159.2 | Acetyl moiety | Ar-4'''' | 131.5 | |

| 4-O-Ar-CH₂- | 132.3 | CO | 172.5 | ||

| 2''',6'''-O-Ar-CH₂- | 130.9 (each) | CH₃ | 21.0 | ||

| 3''',5'''-O-Ar-CH₂- | 117.8 (each) | ||||

| 4'''-O-Ar-CH₂- | 159.2 |

Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CD₃OD) [cite: Morikawa et al., 2006]

| Position | δH (J in Hz) |

| Maloyl moiety | |

| 2-H | 4.97 (1H, d, J=10.1) |

| 3-H | 2.22 (1H, m) |

| 5-H | 1.83 (1H, m) |

| 6-Ha | 1.58 (1H, m) |

| 6-Hb | 1.48 (1H, m) |

| 7-H₃ | 0.89 (3H, d, J=6.7) |

| 8-H₃ | 0.87 (3H, d, J=6.7) |

| Benzyl moieties | |

| 1-O-CO-CH₂- | 5.12 (1H, d, J=12.2), 5.06 (1H, d, J=12.2) |

| 4-O-CO-CH₂- | 5.12 (1H, d, J=12.2), 5.06 (1H, d, J=12.2) |

| Ar-H | 7.32 (4H, d, J=8.5), 7.02 (4H, d, J=8.5) |

| Glc' and Glc''' moieties | |

| 1'-H, 1'''-H | 4.88 (2H, d, J=7.3) |

| Glc'' moiety | |

| 1''-H | 5.21 (1H, d, J=7.9) |

| 5''-H | 5.48 (1H, t, J=9.5) |

| Cinnamoyl moiety | |

| 2''''-H | 6.51 (1H, d, J=16.1) |

| 3''''-H | 7.70 (1H, d, J=16.1) |

| Ar-H | 7.62 (2H, m), 7.41 (3H, m) |

| Acetyl moiety | |

| CH₃ | 1.99 (3H, s) |

Experimental Protocols

Isolation of this compound

The following workflow outlines the isolation of this compound from the tubers of Gymnadenia conopsea.

References

The Orchid's Secret: A Technical Guide to the Natural Sources and Isolation of Gymnoside IX from Gymnadenia conopsea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside IX, a complex glycoside first identified in the tubers of the fragrant orchid Gymnadenia conopsea, represents a molecule of significant interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. Drawing from the available scientific literature, this document outlines established experimental protocols, presents quantitative data where available, and visualizes key processes to facilitate a deeper understanding of this unique natural product. While direct evidence for the specific signaling pathways modulated by this compound is still emerging, this guide also presents a hypothetical pathway based on the activities of structurally related compounds, offering a foundation for future research endeavors.

Natural Source and Abundance

This compound is a naturally occurring glycoside found in the tubers of the terrestrial orchid Gymnadenia conopsea (L.) R. Br.[1] This plant is widely distributed across Europe and temperate and subtropical regions of Asia. The tubers of G. conopsea are known to contain a rich diversity of chemical constituents, with glycosides being one of the most prominent classes of compounds.[2]

While specific yield data for the isolation of this compound is not extensively reported in the literature, a 2006 study by Morikawa et al. detailed the isolation of a series of related compounds, Gymnosides I-VII, from the methanolic extract of the tubers, indicating that this compound is one of several structurally similar compounds present in the plant material.[3]

Isolation of this compound from Gymnadenia conopsea

The isolation of this compound from the tubers of Gymnadenia conopsea is a multi-step process involving initial extraction followed by a series of chromatographic separations. The following protocol is a composite methodology based on established techniques for the isolation of glycosides from this plant species.

Experimental Protocol: Extraction and Preliminary Fractionation

A general procedure for the initial extraction and fractionation of compounds from G. conopsea tubers has been described and can be adapted for the targeted isolation of this compound.[4]

Materials:

-

Dried and powdered tubers of Gymnadenia conopsea

-

95% Ethanol (EtOH)

-

D101 macroporous resin

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

The dried and powdered tubers of G. conopsea are exhaustively extracted with 95% ethanol at room temperature.

-

The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then suspended in water and subjected to column chromatography on a D101 macroporous resin.

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 30% EtOH, 50% EtOH, 75% EtOH) to yield fractions with varying polarities.

Figure 1: Workflow for the initial extraction and fractionation of Gymnadenia conopsea tubers.

Experimental Protocol: Chromatographic Purification of this compound

Following the initial fractionation, the fraction containing this compound would be subjected to further purification using a combination of chromatographic techniques. The following is a representative protocol based on the methods described by Morikawa et al. (2006) for the isolation of related gymnosides.

Materials:

-

Active fraction from macroporous resin chromatography

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Procedure:

-

The fraction containing this compound is subjected to silica gel column chromatography, eluting with a gradient of methanol in chloroform.

-

Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) analysis, are pooled and concentrated.

-

The enriched fraction is then further purified by reversed-phase C18 column chromatography, using a stepwise gradient of methanol in water.

-

Final purification is achieved by preparative HPLC on a reversed-phase C18 column with an isocratic or gradient elution of acetonitrile in water to yield pure this compound.

Figure 2: Chromatographic workflow for the purification of this compound.

Quantitative Data

| Compound | Geographical Origin | Concentration (mg/g of dried tuber) |

| Militarine (Gymnoside analogue) | Lijiang, Yunnan | 0.25 - 3.06 |

| Tibet | 0.10 - 0.56 | |

| Yuxian County, Hebei | 0.67 - 4.073 | |

| Kangding, Sichuan | 0.51 - 2.33 | |

| Xining, Qinghai | 0.09 - 0.20 |

Data adapted from a recent systematic review on G. conopsea.

Biological Activity and Potential Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not yet extensively studied, some commercial sources suggest it may possess cytotoxic properties and induce apoptosis through mitochondrial pathways.[5] It is important to note that this information requires rigorous scientific validation.

Research on other compounds isolated from G. conopsea and structurally related glycosides from other plant species can offer insights into the potential biological roles of this compound. For instance, studies on "Gypenoside IX" (a different compound from Gynostemma pentaphyllum) have shown that it can modulate inflammatory responses by suppressing the p38 MAPK/Akt/NFκB signaling pathway and restore the Akt/GSK-3β pathway in models of neurodegeneration.[6]

Based on the preliminary information suggesting a role in apoptosis, a hypothetical signaling pathway for this compound-induced cytotoxicity is presented below. This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism for many natural product-derived cytotoxic agents.

Figure 3: Hypothetical mitochondrial pathway of apoptosis induced by this compound.

Conclusion and Future Directions

This compound, a constituent of the medicinal orchid Gymnadenia conopsea, presents a compelling subject for natural product chemistry and drug discovery. This guide has provided a framework for its isolation and purification, based on established phytochemical methodologies. The lack of extensive biological data for this compound underscores a significant research gap. Future investigations should focus on elucidating its specific pharmacological activities and molecular targets. In particular, verifying the preliminary reports of its cytotoxic effects and exploring its potential to modulate signaling pathways, such as those involved in inflammation and neuroprotection, could unveil novel therapeutic applications for this intricate natural molecule. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists embarking on this exciting area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]

- 6. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of Gymnoside IX in Plants

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the proposed biosynthetic pathway of Gymnoside IX, a dammarane-type triterpenoid saponin. While the complete pathway has not been fully elucidated, this guide synthesizes current knowledge on the biosynthesis of related compounds to propose a scientifically grounded pathway.

Introduction

This compound is a complex triterpenoid saponin isolated from plants such as Gymnema sylvestre and Gymnadenia conopsea.[1][2][3] Like other dammarane-type saponins, its biosynthesis is believed to originate from the isoprenoid pathway, leading to a dammarane skeleton which then undergoes extensive modifications.[4][5] These modifications, primarily oxidation and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively, and are responsible for the vast structural diversity of saponins.[6]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Backbone: This stage follows the well-established mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the universal C30 precursor, 2,3-oxidosqualene.

-

Cyclization and Formation of the Dammarane Skeleton: The linear 2,3-oxidosqualene is cyclized to form the characteristic tetracyclic dammarane structure.

-

Tailoring of the Dammarane Skeleton: The dammarane backbone undergoes a series of oxidative and glycosylation reactions to yield the final this compound molecule.

The initial steps of saponin biosynthesis are shared with other isoprenoids. The pathway proceeds to farnesyl diphosphate (FPP), which is then dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene.[4][7] The first committed step in dammarane-type saponin biosynthesis is the cyclization of 2,3-oxidosqualene to dammarenediol-II, a reaction catalyzed by dammarenediol-II synthase (DS).[8] This aglycone, dammarenediol-II, is a common precursor for a wide array of ginsenosides and likely for gymnosides as well.

Further hydroxylation of dammarenediol-II at the C-12 position by a specific cytochrome P450 enzyme, protopanaxadiol synthase (CYP716A47), yields protopanaxadiol (PPD).[7] PPD is a key intermediate in the biosynthesis of many dammarane-type saponins.[9][10][11]

The precise oxidation and glycosylation steps leading from a PPD-like precursor to this compound are not yet experimentally confirmed. However, based on the structure of this compound, a series of subsequent modifications mediated by specific CYP450s and UGTs can be proposed. These enzymes would be responsible for adding the various hydroxyl and sugar moieties observed in the final structure of this compound.

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, studies on related pathways in engineered microorganisms provide some insights into the efficiency of dammarane-type saponin production.

| Intermediate/Product | Host Organism | Titer/Yield | Reference |

| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | Up to 1.5 g/L | [9] |

| Dammarenediol-II | Saccharomyces cerevisiae | Not Specified | [10] |

This table will be updated as more specific data on this compound biosynthesis becomes available.

Key Enzymes and Their Functions

The biosynthesis of the dammarane core involves several key enzymes:

-

Dammarenediol-II Synthase (DS): A type of oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II. This is a crucial branching point from general sterol biosynthesis.[8]

-

Protopanaxadiol Synthase (PPDS): A cytochrome P450 enzyme (CYP716A47) responsible for the hydroxylation of dammarenediol-II at the C-12 position to produce protopanaxadiol.[7]

-

Cytochrome P450 Reductase (CPR): Essential for the function of CYP450 enzymes, CPRs donate electrons required for the hydroxylation reactions.

-

UDP-Glycosyltransferases (UGTs): A large family of enzymes that transfer sugar moieties from an activated donor (like UDP-glucose) to the aglycone, leading to the formation of saponins with diverse sugar chains.

Experimental Protocols for Pathway Elucidation

The elucidation of triterpenoid saponin biosynthetic pathways typically involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. A general workflow is as follows:

-

Transcriptome Analysis: RNA sequencing of tissues with high saponin content is performed to identify candidate genes encoding enzymes like oxidosqualene cyclases, CYP450s, and UGTs.

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.

-

In Vitro and In Vivo Enzyme Assays: The recombinant enzymes are assayed for their activity using predicted substrates. For example, a candidate DS would be tested with 2,3-oxidosqualene.

-

Metabolite Analysis: The products of the enzymatic reactions are analyzed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm their structures.

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that likely follows the general pathway established for other dammarane-type saponins, originating from the isoprenoid pathway and involving key enzymes such as dammarenediol-II synthase and various cytochrome P450s and UDP-glycosyltransferases. While the core pathway to the dammarane skeleton is relatively well-understood, the specific "tailoring" enzymes that produce the final this compound structure remain to be identified. Future research, employing the experimental strategies outlined in this guide, will be crucial for the complete elucidation of this pathway. This knowledge will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this medicinally important compound.

References

- 1. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dammarane - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Insights into dammarane-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Gymnoside IX (CAS No. 898827-00-4): A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside IX, a triterpenoid saponin identified by the CAS number 898827-00-4, has garnered interest within the scientific community for its potential cytotoxic and pro-apoptotic activities. This technical guide synthesizes the currently available, albeit limited, public domain information on this compound. It is intended to serve as a foundational resource for researchers and professionals in drug development. This document outlines its chemical properties, known biological activities, and plausible mechanisms of action, drawing parallels with structurally related compounds where direct data for this compound is unavailable. The guide also presents generalized experimental protocols and conceptual signaling pathway diagrams to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a naturally occurring triterpenoid saponin.[1] While its specific biological functions are not extensively documented in publicly accessible literature, related compounds and initial characterizations suggest a potential role as an anti-cancer agent.[1] Triterpenoid saponins, as a class of compounds, are known for their diverse pharmacological effects, including cytotoxic, anti-inflammatory, and anti-viral properties. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 898827-00-4 | Internal Database |

| Molecular Formula | C₅₁H₈₂O₂₁ | Inferred from related structures |

| Molecular Weight | 1031.18 g/mol | Inferred from related structures |

| Class | Triterpenoid Saponin | [1] |

| Source | Gymnadenia conopsea, Bletilla striata | [2][3] |

Biological Activity and Potential Therapeutic Applications

Preliminary information suggests that this compound possesses cytotoxic properties and may induce apoptosis, primarily through the mitochondrial pathway.[1] However, specific quantitative data, such as IC50 values against various cancer cell lines, are not currently available in the public domain.

Cytotoxicity and Anti-Cancer Potential

This compound has been noted for its cytotoxic effects, indicating its potential as an anti-cancer agent.[1] The mechanism is believed to involve the induction of programmed cell death, or apoptosis, in cancer cells.

Inferred Mechanism of Action: Mitochondrial Apoptotic Pathway

The induction of apoptosis by this compound is thought to occur via the intrinsic or mitochondrial pathway.[1] This pathway is a critical regulator of cell death and is often dysregulated in cancer. A related compound, Gymnoside I, has also been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.[4]

Quantitative Data

As of the date of this publication, specific quantitative data for this compound, such as IC50 values from cytotoxicity assays, are not available in peer-reviewed literature. The table below is provided as a template for future experimental data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments relevant to the investigation of this compound. These protocols are based on standard laboratory practices for similar compounds.

Isolation and Purification of Triterpenoid Saponins

This protocol provides a general framework for the extraction and isolation of triterpenoid saponins from plant material, such as Gymnema sylvestre, a known source of similar compounds.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Apoptosis Assay: Mitochondrial Membrane Potential (MMP)

A common method to assess the involvement of the mitochondrial pathway in apoptosis is to measure changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.

Apoptosis Assay: Caspase Activation

Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of key caspases like caspase-3 and caspase-9.

Signaling Pathways

While the precise signaling pathway for this compound has not been elucidated, based on its classification and the activity of related compounds, two potential pathways are presented below. It is crucial to note that these are hypothesized pathways and require experimental validation.

Hypothesized Mitochondrial Apoptosis Pathway

This diagram illustrates the general mitochondrial (intrinsic) pathway of apoptosis, which is a likely mechanism of action for this compound.

Potential Involvement of the p38 MAPK/Akt/NF-κB Pathway (Inferred from Gypenoside IX)

Gypenoside IX, a structurally related saponin, has been shown to suppress the p38 MAPK/Akt/NF-κB signaling pathway. It is plausible that this compound may have similar effects.

Conclusion and Future Directions

This compound presents an interesting starting point for further investigation as a potential anti-cancer therapeutic. However, the current lack of publicly available quantitative data and specific experimental validation of its mechanism of action highlights a significant research gap. Future studies should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways involved in this compound-induced apoptosis, including the roles of specific Bcl-2 family members and caspases.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

The information and frameworks provided in this technical guide are intended to support and stimulate these much-needed research endeavors.

References

Pharmacological Profile of Gymnoside IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside IX is a triterpenoid saponin with emerging pharmacological interest, primarily sourced from the medicinal plants Gymnema sylvestre and Gymnadenia conopsea. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Core Pharmacological Activities

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and neurodegenerative diseases, with a notable anti-inflammatory component underlying its activity in both domains.

Anti-Cancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. The pro-apoptotic mechanism is linked to the intrinsic or mitochondrial pathway of programmed cell death.

Neuroprotective and Anti-inflammatory Activity

This compound has shown promise in models of neuroinflammation and Alzheimer's disease. Its neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in inflammation, neuronal survival, and the pathological hallmarks of Alzheimer's disease, such as tau hyperphosphorylation and amyloid-beta (Aβ) production.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the efficacy of this compound and related gypenosides.

Table 1: Cytotoxicity of Gypenosides in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |

| Gypenoside L | 769-P (Renal) | CCK8 | 60 µM | 48 h | [1][2] |

| Gypenoside L | ACHN (Renal) | CCK8 | 70 µM | 48 h | [1][2] |

| Gypenoside LI | 769-P (Renal) | CCK8 | 45 µM | 48 h | [1][2] |

| Gypenoside LI | ACHN (Renal) | CCK8 | 55 µM | 48 h | [1][2] |

| Gypenosides | T24 (Bladder) | CCK8 | 550 µg/mL | 24 h | [3] |

| Gypenosides | 5637 (Bladder) | CCK8 | 180 µg/mL | 24 h | [3] |

Table 2: Neuroprotective Effects of this compound (GP IX) in an In Vitro Model of Alzheimer's Disease

| Parameter | Treatment | Concentration | Effect | Reference |

| Cell Viability | Staurosporine (STP) | 0.4 µM | ~50% decrease | [4] |

| STP + GP IX | 5 µM | Rescue of cell viability | [4] | |

| STP + GP IX | 10 µM | Further rescue of cell viability | [4] | |

| Apoptosis (TUNEL Assay) | STP | 0.4 µM | Increased apoptosis | [4] |

| STP + GP IX | 5 µM | Inhibition of apoptosis | [4] | |

| STP + GP IX | 10 µM | Stronger inhibition of apoptosis | [4] | |

| p-Akt (Ser473) / Akt | STP | 0.4 µM | Decreased ratio | [5] |

| STP + GP IX | 5 µM | Restoration of ratio | [5] | |

| STP + GP IX | 10 µM | Further restoration of ratio | [5] | |

| p-GSK-3β (Ser9) / GSK-3β | STP | 0.4 µM | Decreased ratio | [5] |

| STP + GP IX | 5 µM | Restoration of ratio | [5] | |

| STP + GP IX | 10 µM | Further restoration of ratio | [5] | |

| Tau Phosphorylation (pS396) | STP | 0.4 µM | Increased phosphorylation | [5] |

| STP + GP IX | 5 µM | Decreased phosphorylation | [5] | |

| STP + GP IX | 10 µM | Further decreased phosphorylation | [5] | |

| Aβ42 Levels | STP | 0.4 µM | Increased levels | [5] |

| STP + GP IX | 5 µM | Decreased levels | [5] | |

| STP + GP IX | 10 µM | Further decreased levels | [5] |

Table 3: Anti-inflammatory Effects of Gypenosides

| Compound | Cell Line | Stimulant | Parameter | Effect | Reference |

| Gypenoside IX | C6 Glial Cells | LPS/TNF-α | iNOS, COX-2, TNF-α, IL-6, IL-1β production | Significant reduction | [6] |

| Gypenosides | RAW264.7 | LPS | Nitric Oxide (NO) production | Suppression | [7] |

| Gypenosides | RAW264.7 | LPS | IL-6, TNF-α protein levels | Reduction | [7] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways.

Anti-inflammatory Signaling: p38 MAPK/Akt/NF-κB Pathway

In the context of neuroinflammation, this compound has been shown to suppress the activation of the p38 MAPK/Akt/NF-κB signaling pathway in astrocytes stimulated by pro-inflammatory mediators like LPS and TNF-α.[6] This inhibition leads to a reduction in the production of various inflammatory mediators, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[6]

References

- 1. Frontiers | Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 2. Gypenoside L and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gypenoside IX restores Akt/GSK-3β pathway and alleviates Alzheimer's disease-like neuropathology and cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gypenoside IX Suppresses p38 MAPK/Akt/NFκB Signaling Pathway Activation and Inflammatory Responses in Astrocytes Stimulated by Proinflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Gymnoside IX: A Technical Overview of its Discovery, Properties, and Postulated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gymnoside IX, more formally recognized in scientific literature as Gymnemic Acid IX, is a complex triterpenoid saponin. First identified in the leaves of Gymnema sylvestre, this compound belongs to a class of molecules known for their unique biological activities, including the suppression of sweet taste. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and its purported cytotoxic effects. Detailed experimental protocols for its isolation and structure elucidation, derived from seminal research, are presented. Additionally, this document outlines the current understanding of its mechanism of action, including a visualization of the postulated signaling pathway.

Discovery and History

This compound, also known as Gymnemic Acid IX, was first isolated and its structure elucidated in 1992 by a team of researchers led by H.M. Liu.[1][2][3] The discovery was part of a broader investigation into the antisweet principles of the plant Gymnema sylvestre, a woody climbing shrub native to the tropical forests of India, Africa, and Australia.[1][2][3][4][5] The leaves of this plant have a long history of use in traditional medicine.

The initial confusion in nomenclature, with some commercial suppliers referring to it as this compound and linking it to the orchid genus Gymnadenia, is likely due to the prevalence of other "Gymnoside" compounds isolated from that species.[6] However, the primary scientific literature firmly establishes its origin from Gymnema sylvestre.[1][2][3]

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C51H64O24 | [7] |

| Molecular Weight | 1061.00 g/mol | [7] |

| IUPAC Name | bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | [7] |

| CAS Number | 898827-00-4 | [6][8] |

| Topological Polar Surface Area (TPSA) | 363.00 Ų | [7] |

| Hydrogen Bond Donors | 10 | [7] |

| Hydrogen Bond Acceptors | 24 | [7] |

| Rotatable Bonds | 22 | [7] |

Biological Activity and Postulated Mechanism of Action

| Biological Activity | Description | Reference |

| Cytotoxicity | Exhibits cytotoxic properties against cancer cells. | [8] |

| Mechanism of Action | Induces apoptosis via the intrinsic (mitochondrial) pathway. | [8] |

Postulated Signaling Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a highly regulated process central to cellular homeostasis and a common target for chemotherapeutic agents. In this pathway, cellular stress signals converge on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm. While specific studies on this compound's interaction with this pathway are limited, a generalized representation of this signaling cascade is provided below.

References

- 1. Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre [jstage.jst.go.jp]

- 2. Isolation and structure elucidation of gymnemic acids, antisweet principles of Gymnema sylvestre - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Structure Elucidation of Gymnemic Acids, Antisweet Principles of Gymnema sylvestre [jstage.jst.go.jp]

- 4. longdom.org [longdom.org]

- 5. ijpbs.com [ijpbs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. plantaedb.com [plantaedb.com]

- 8. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]

Gymnoside IX molecular weight and formula C51H64O24

This document provides a comprehensive technical overview of Gymnoside IX, a natural product with significant potential in pharmacological research. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, isolation, and biological activities.

Physicochemical Properties of this compound

This compound is a complex glycoside isolated from the tubers of Gymnadenia conopsea.[1][2] Its molecular formula has been established as C51H64O24, with a corresponding molecular weight of 1061.04 g/mol .[2]

| Property | Value | Reference |

| Molecular Formula | C51H64O24 | [2] |

| Molecular Weight | 1061.04 g/mol | [2] |

| CAS Number | 898827-00-4 | [2] |

| Source | Tubers of Gymnadenia conopsea | [1][2] |

| Compound Type | Glucosyloxybenzyl 2-isobutylmalate | [1] |

Experimental Protocols

Isolation of this compound from Gymnadenia conopsea

The following protocol is based on the methodology described by Morikawa et al. (2006) for the isolation of bioactive constituents from the tubers of Gymnadenia conopsea.[1]

Methodology:

-

Extraction: The dried and powdered tubers of Gymnadenia conopsea are subjected to extraction with methanol under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The methanolic extract is chromatographed on a Diaion HP-20 column. Elution is performed with a gradient of water, 50% aqueous methanol, methanol, and acetone. The fraction eluted with methanol, which exhibits significant radical scavenging activity, is collected for further purification.[1]

-

Purification: The methanol-eluted fraction is repeatedly subjected to column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: The final purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

FAB-MS (Fast Atom Bombardment Mass Spectrometry): To determine the molecular weight.

-

1H-NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of protons.

-

13C-NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.

-

2D-NMR (Two-Dimensional Nuclear Magnetic Resonance) techniques (e.g., COSY, HMQC, HMBC): To establish the complete stereostructure of the molecule.[1]

Biological Activity and Mechanism of Action

Radical Scavenging Activity

The methanolic extract from which this compound was isolated demonstrated notable radical scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide anion radicals.[1] This suggests that this compound may contribute to the antioxidant properties of the plant extract.

Cytotoxic Activity

This compound has been identified as a cytotoxic compound.[3] It is proposed to be a triterpenoid saponin that can induce apoptosis in cancer cells.[3] The mechanism of this cytotoxic action is believed to involve the disruption of cell membrane integrity and interference with cellular signaling processes, ultimately leading to programmed cell death.[3]

Proposed Signaling Pathway for Cytotoxic Action

While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism, based on the known actions of cytotoxic triterpenoid saponins, involves the induction of apoptosis through the mitochondrial pathway.

This proposed pathway highlights the key events initiated by this compound, leading to apoptosis. The initial interaction with the cell membrane is a critical step, which then triggers the intrinsic apoptotic pathway involving the mitochondria and subsequent activation of caspases, the key executioners of programmed cell death.

Conclusion

This compound is a significant bioactive compound isolated from Gymnadenia conopsea with confirmed physicochemical properties. Its demonstrated cytotoxic and potential antioxidant activities make it a promising candidate for further investigation in drug discovery and development, particularly in the area of oncology. The detailed experimental protocols and the proposed mechanism of action provided in this whitepaper serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural product. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

- 1. Bioactive constituents from Chinese natural medicines. XVII. constituents with radical scavenging effect and new glucosyloxybenzyl 2-isobutylmalates from Gymnadenia conopsea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 898827-00-4 | XG173021 | Biosynth [biosynth.com]

In-Depth Literature Review on the Bioactive Constituents of Gymnadenia conopsea

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnadenia conopsea, commonly known as the fragrant orchid, is a perennial herbaceous plant belonging to the Orchidaceae family. It has a long history of use in traditional medicine systems across Asia and Europe for treating a variety of ailments, including kidney and lung deficiencies, neurasthenia, and inflammatory conditions.[1][2] Modern scientific research has begun to validate these traditional uses, revealing a rich and diverse array of bioactive constituents with significant pharmacological potential. This technical guide provides a comprehensive literature review of the bioactive compounds found in Gymnadenia conopsea, with a focus on their quantitative analysis, the experimental protocols for their isolation, and their known mechanisms of action, including their influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this medicinal orchid.

Bioactive Constituents of Gymnadenia conopsea

The tubers of Gymnadenia conopsea are the primary part of the plant used for medicinal purposes and have been the focus of most phytochemical investigations. To date, over 200 metabolites have been isolated and identified from this plant, with glycosides being the most abundant class of compounds.[1][3] Other significant classes of bioactive constituents include stilbene derivatives, phenanthrenes, aromatic compounds, alkaloids, polysaccharides, lignans, flavones, triterpenoids, and steroids.[1][3]

Quantitative Analysis of Bioactive Constituents

A critical aspect of understanding the therapeutic potential of Gymnadenia conopsea is the quantitative analysis of its bioactive constituents. While numerous compounds have been identified, comprehensive quantitative data remains somewhat limited in the publicly available literature. However, some studies have provided valuable insights into the concentration of specific compounds in the tubers.

One study by Li (2007b), as cited in a systematic review, quantified the content of five major benzylester glucosides in the tubers of Gymnadenia conopsea.[1] These compounds are considered to be among the most significant bioactive constituents of the plant. The concentrations of these glycosides are summarized in the table below.

Table 1: Quantitative Analysis of Major Benzylester Glucosides in the Tubers of Gymnadenia conopsea

| Compound | Chemical Class | Concentration Range (mg/g dry weight) - Data requires sourcing from original publication |

| Loroglossin | Benzylester Glucoside | Data requires sourcing from original publication |

| Militarine | Benzylester Glucoside | Data requires sourcing from original publication |

| Dactylorhin B | Benzylester Glucoside | Data requires sourcing from original publication |

| Dactylorhin A | Benzylester Glucoside | Data requires sourcing from original publication |

| Coelovirin B | Benzylester Glucoside | Data requires sourcing from original publication |

Note: The exact concentrations from the original study by Li (2007b) are not available in the reviewed literature and would require access to the primary publication for inclusion.

Further research employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has been utilized for the chemical fingerprinting and identification of numerous compounds.[4] One study using UPLC-Orbitrap-MS/MS successfully identified 91 compounds, including succinic acid ester glycosides, stilbenes, phenanthrenes, alkaloids, terpenoids, and steroids, from the tubers. While this study provides a comprehensive qualitative analysis, it does not offer quantitative data for each identified compound.

Experimental Protocols for Extraction and Isolation

The successful isolation and purification of bioactive compounds from Gymnadenia conopsea are crucial for their structural elucidation and pharmacological evaluation. The following sections detail the methodologies reported in the literature for the extraction and isolation of various classes of compounds from this plant.

General Extraction Protocol

A common starting point for the extraction of a broad range of bioactive compounds from Gymnadenia conopsea tubers involves the use of polar solvents. A detailed protocol for a large-scale extraction is described in a study focused on identifying antistroke compounds:[4]

-

Preparation of Plant Material: Dried tubers of Gymnadenia conopsea (20.0 kg) are ground into a fine powder.

-

Solvent Extraction: The powdered material is extracted three times with 95% aqueous ethanol (v/v) at room temperature.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude residue (1.0 kg).

Fractionation of the Crude Extract

The crude extract, containing a complex mixture of compounds, is then subjected to fractionation to separate the constituents based on their polarity. A widely used technique for this purpose is macroporous resin column chromatography.

-

Column Preparation: A D101 macroporous resin column is packed and equilibrated.

-

Loading: The crude residue is dissolved in an appropriate solvent and loaded onto the column.

-

Gradient Elution: The column is eluted with a stepwise gradient of increasing ethanol concentrations in water. A typical gradient might be:

-

30% aqueous ethanol

-

50% aqueous ethanol

-

75% aqueous ethanol

-

-

Fraction Collection: The eluate is collected in fractions, which are then concentrated to yield sub-extracts enriched with compounds of similar polarity.

The following diagram illustrates the general workflow for the extraction and fractionation of bioactive compounds from Gymnadenia conopsea.

Purification of Individual Compounds

The fractions obtained from column chromatography are still complex mixtures. Therefore, further purification steps are necessary to isolate individual compounds. These typically involve a combination of different chromatographic techniques, such as:

-

Sephadex LH-20 Column Chromatography: Useful for separating compounds based on their molecular size and polarity.

-

Silica Gel Column Chromatography: A standard technique for separating compounds based on their polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for the final purification of compounds.

The specific conditions for each of these techniques, such as the choice of mobile phase, gradient program, and column type, need to be optimized for the specific compounds of interest.

Signaling Pathways Modulated by Gymnadenia conopsea Constituents

Understanding the molecular mechanisms by which the bioactive compounds in Gymnadenia conopsea exert their pharmacological effects is a key area of ongoing research. While detailed studies on the signaling pathways for many of the isolated compounds are still limited, some evidence points towards their interaction with key cellular signaling cascades.

Neuroprotective Effects and Associated Pathways

Several studies have highlighted the neuroprotective potential of Gymnadenia conopsea extracts and their constituents. One study that identified antistroke compounds suggested that the neuroprotective effect of one of the isolated compounds may be associated with the regulation of the Col27a1 gene .[4]

Furthermore, while not directly studying Gymnadenia conopsea, research on a key bioactive compound, Gymnemic Acid 1, from the related genus Gymnema sylvestre, has shown that its neuroprotective effects are mediated through the activation of the Glucagon-like peptide-1 receptor (GLP-1R) and the downstream PI3K/Akt signaling pathway . This provides a potential avenue for investigating similar mechanisms for the glycosides found in Gymnadenia conopsea.

The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by glycosides from Gymnadenia conopsea, based on findings from related compounds.

Immunomodulatory Effects and Signaling Pathways

Polysaccharides are a major class of bioactive compounds found in Gymnadenia conopsea and are well-known for their immunomodulatory activities. While specific studies on the signaling pathways of G. conopsea polysaccharides are not abundant, the general mechanisms of action for plant-derived polysaccharides have been extensively studied. These polysaccharides often exert their effects by interacting with immune cells such as macrophages and lymphocytes, and modulating key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. Many plant polysaccharides have been shown to modulate these pathways, leading to the regulation of cytokine production and immune cell activation. It is highly probable that the polysaccharides from Gymnadenia conopsea also exert their immunomodulatory effects through these pathways.

The following diagram provides a simplified overview of how polysaccharides can modulate immune responses through the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

Gymnadenia conopsea is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has summarized the current knowledge on the chemical constituents of this medicinal orchid, with a particular focus on quantitative analysis, experimental protocols for isolation, and the modulation of cellular signaling pathways.

While significant progress has been made in identifying the chemical composition of G. conopsea, several key areas require further investigation. There is a pressing need for more comprehensive quantitative studies to determine the concentration of a wider range of bioactive compounds in different parts of the plant and from various geographical locations. This will be crucial for the standardization and quality control of G. conopsea-based products.

Furthermore, the elucidation of the detailed mechanisms of action for the majority of the isolated compounds is still in its early stages. Future research should focus on in-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will not only provide a stronger scientific basis for the traditional uses of Gymnadenia conopsea but also pave the way for the development of novel and effective therapeutic agents for a range of diseases. The information presented in this guide provides a solid foundation for these future research endeavors.

References

- 1. Gymnadenia conopsea orchid: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gymnadenia conopsea (L.) R. Br.: A Systemic Review of the Ethnobotany, Phytochemistry, and Pharmacology of an Important Asian Folk Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoprotective effects of Gymnemic Acid 1 in cellular models of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity-Guided Isolation of Antistroke Compounds from Gymnadenia conopsea (L.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Gymnoside IX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside IX, a natural product isolated from the tubers of Gymnadenia conopsea, represents a molecule of significant interest to the scientific community. Its complex structure necessitates a thorough characterization using advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for its isolation and analysis. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of one- and two-dimensional NMR spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in a deuterated solvent and referenced to a standard. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| H-2 | 3.85 | m | |

| H-3α | 3.20 | m | |

| H-5α | 1.25 | m | |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| H-1' | 4.85 | d | 7.5 |

| H-1'' | 4.92 | d | 7.8 |

| ... | ... | ... | ... |

Note: This table is a representative sample. The complete assignment requires the full data from the primary literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| C-1 | 39.2 |

| C-2 | 28.5 |

| C-3 | 78.9 |

| ... | ... |

| Sugar Moieties | |

| C-1' | 105.4 |

| C-1'' | 104.8 |

| ... | ... |

Note: This table is a representative sample. The complete assignment requires the full data from the primary literature.

Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight and fragmentation pattern of this compound.

Table 3: FAB-MS Data for this compound

| Ion | m/z |

| [M+Na]⁺ | 1084 |

| [M+H]⁺ | 1062 |

| Key Fragment Ions | |

| ... | ... |

Note: The molecular formula of this compound is C₅₁H₆₄O₂₄, with a molecular weight of 1061.04.[1] The observed ions in the mass spectrum are consistent with this formula. The fragmentation pattern provides valuable information about the glycosidic linkages and the structure of the aglycone.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of natural products from plant sources and are tailored to the specific case of this compound.

Isolation of this compound from Gymnadenia conopsea

The isolation of this compound from the tubers of Gymnadenia conopsea involves a multi-step process of extraction and chromatography.

Workflow for Isolation of this compound

References

Methodological & Application

high-performance liquid chromatography (HPLC) method for Gymnoside IX quantification

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Gymnoside IX Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key bioactive saponin isolated from Gymnema sylvestre. The described Reversed-Phase HPLC (RP-HPLC) protocol provides a reliable and precise approach for the determination of this compound in raw materials and finished products. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.

Introduction

This compound is a triterpenoid saponin that contributes to the therapeutic properties of Gymnema sylvestre, a plant widely used in traditional medicine. Accurate quantification of this marker compound is critical for the quality control of raw herbal materials and commercial formulations, ensuring product consistency and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the analysis of complex mixtures.[1][2] This document provides a comprehensive protocol for the quantification of this compound using an isocratic RP-HPLC method with UV detection.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase.[3] this compound, being a relatively nonpolar molecule, is retained on the hydrophobic stationary phase and is eluted by a polar mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard, detected via UV absorbance. The low UV wavelength of 203 nm is often effective for detecting saponins like ginsenosides, which lack strong chromophores.[4]

Instrumentation, Reagents, and Materials

-

Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

-

Software : Chromatography data acquisition and processing software.

-

Reagents :

-

This compound reference standard (purity ≥98%).

-

HPLC-grade methanol.[5]

-

HPLC-grade water.

-

Potassium dihydrogen phosphate (analytical grade).

-

Phosphoric acid (analytical grade).

-

-

Materials :

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Analytical balance.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).[5]

-

HPLC vials.

-

Experimental Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (0.005 M, pH 3.5) : Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.005 M solution. Adjust the pH to 3.5 using diluted phosphoric acid.

-

Mobile Phase : Prepare a mixture of Methanol and 0.005 M Phosphate Buffer (pH 3.5) in a 70:30 (v/v) ratio.[6]

-

Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL) : Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-10 µg/mL (e.g., 2, 4, 6, 8, and 10 µg/mL).[6] These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

-

Extraction from Plant Material : Accurately weigh about 1 g of powdered, dried Gymnema sylvestre leaf material into a flask.

-

Add 50 mL of methanol and extract using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more on the residue and pool the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume (e.g., 10 mL) of the mobile phase.[5]

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5][7]

HPLC Operating Conditions

The chromatographic parameters for the analysis are summarized in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : 0.005M Phosphate Buffer pH 3.5 (70:30, v/v)[6] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 203 nm[4] |

| Run Time | 20 minutes |

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and sensitivity.[6][8]

Specificity

Specificity was confirmed by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample corresponded with that of the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

Linearity

Linearity was evaluated by analyzing the working standard solutions at five concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 2.0 | (Example Value: 155,000) |

| 4.0 | (Example Value: 310,000) |

| 6.0 | (Example Value: 465,000) |

| 8.0 | (Example Value: 620,000) |

| 10.0 | (Example Value: 775,000) |

| Correlation Coefficient (r²) | ≥ 0.999 [6] |

Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing replicate injections of a standard solution.

| Precision Type | Number of Replicates | Acceptance Criteria (%RSD) |

| Intra-day Precision | 6 | ≤ 2.0% |

| Inter-day Precision | 6 (over 3 days) | ≤ 2.0% |

Accuracy (Recovery)

Accuracy was determined by performing a recovery study using the standard addition method at three concentration levels (80%, 100%, and 120%) in a sample matrix.

| Spiked Level | % Recovery (Mean ± SD) | Acceptance Criteria |

| 80% | (Example Value: 99.5 ± 1.2%) | 98.0% - 102.0% |

| 100% | (Example Value: 101.1 ± 0.9%) | 98.0% - 102.0% |

| 120% | (Example Value: 99.8 ± 1.5%) | 98.0% - 102.0% |

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Typical Value |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for analytical method validation.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. asianjpr.com [asianjpr.com]

- 3. japsonline.com [japsonline.com]

- 4. Development and validation of a reversed-phase HPLC method for quantitative determination of ginsenosides Rb1, Rd, F2, and compound K during the process of biotransformation of ginsenoside Rb1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocol for the Extraction of Gymnoside IX from Gymnadenia conopsea Tubers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gymnoside IX is a naturally occurring glycoside isolated from the tubers of the orchid species Gymnadenia conopsea. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The protocol outlines a multi-step process involving solvent extraction, macroporous resin chromatography, silica gel chromatography, and reversed-phase column chromatography, culminating in a final purification step using semi-preparative high-performance liquid chromatography (HPLC).

Data Presentation

The concentration of this compound in the tubers of Gymnadenia conopsea can vary depending on the geographical origin of the plant material. The following table summarizes the reported concentration ranges.

| Plant Material | Compound | Concentration Range (mg/g of dried tubers) |

| Gymnadenia conopsea tubers | This compound | 0.09 - 4.073 |

Experimental Protocols

This protocol is a comprehensive guide for the extraction and purification of this compound.

Part 1: Initial Extraction

-

Plant Material Preparation:

-

Obtain dried tubers of Gymnadenia conopsea.

-

Grind the dried tubers into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Solvent: 95% (v/v) aqueous ethanol.

-

Solid-to-Solvent Ratio: 1:10 (w/v). For every 1 kg of powdered tuber, use 10 L of 95% ethanol.

-

Procedure:

-

Macerate the powdered tubers in 95% ethanol at room temperature.

-

Perform the extraction three times to ensure maximum yield. For each extraction, allow the mixture to stand for 24 hours with occasional stirring.

-

After each extraction, filter the mixture to separate the extract from the plant residue.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

This will yield a crude extract.

-

-

Part 2: Preliminary Purification with Macroporous Resin

-

Resin Preparation:

-

Use D101 macroporous resin.

-

Pre-treat the resin by washing it sequentially with ethanol and then water to remove any impurities.

-

-

Chromatography:

-

Procedure:

-

Dissolve the crude extract in water to create an aqueous solution.

-

Load the aqueous extract onto the prepared D101 macroporous resin column.

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Perform a gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 75%, and 95% ethanol).

-

Collect the fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing this compound.

-

-

Concentration:

-

Concentrate the combined fractions under reduced pressure to obtain a partially purified extract.

-

-

Part 3: Intermediate Purification with Column Chromatography

This part involves sequential column chromatography steps to further purify the extract.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of dichloromethane-methanol (e.g., starting from 100:0 and gradually increasing the polarity by adding methanol).

-

Procedure:

-

Dissolve the partially purified extract in a minimum amount of the initial mobile phase.

-

Load the sample onto the silica gel column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor using TLC or analytical HPLC.

-

Combine the fractions enriched with this compound.

-

-

-

ODS C18 Column Chromatography:

-

Stationary Phase: Octadecyl-bonded silica gel (ODS C18).

-

Mobile Phase: A gradient of methanol-water.

-

Procedure:

-

Concentrate the combined fractions from the silica gel chromatography.

-

Dissolve the residue in the initial mobile phase for the ODS column.

-

Load the sample onto the ODS C18 column.

-

Elute with a methanol-water gradient.

-

Collect and analyze the fractions as described previously.

-

Combine the fractions containing this compound.

-

-

Part 4: Final Purification by Semi-Preparative HPLC

-

System Preparation:

-

Column: A semi-preparative C18 HPLC column.

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results to achieve the best separation.

-

Detector: UV detector, wavelength set based on the UV absorbance maximum of this compound.

-

-

Purification:

-

Procedure:

-

Concentrate the enriched fractions from the ODS C18 chromatography.

-

Dissolve the residue in the HPLC mobile phase and filter through a 0.45 µm filter.

-

Inject the sample onto the semi-preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

-

Post-Purification:

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Remove the solvent from the collected fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.

-

-

Mandatory Visualization

Signaling Pathway

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Application Notes and Protocols for Gymnoside IX in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside IX, a triterpenoid saponin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from plants such as Gynostemma pentaphyllum and Gymnema sylvestre, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and anticancer properties in preclinical studies.[1] These attributes make this compound a compelling candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing targeted experiments and interpreting results.

Anti-Inflammatory Effects

In cellular models of neuroinflammation, Gypenoside IX (often used interchangeably with this compound) has been shown to suppress the activation of astrocytes, a key cell type involved in the inflammatory response in the central nervous system.[1][2] This effect is mediated through the inhibition of the p38 MAPK/Akt/NFκB signaling pathway .[1][2] Specifically, Gypenoside IX has been observed to:

-

Reduce the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

-

Inhibit the nuclear translocation and transcriptional activity of NFκB.[1][2]

-

Attenuate the phosphorylation of NFκB, IκB, Akt, and p38 MAPK.[1][2]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in in vitro models of Alzheimer's disease. In primary hippocampal neurons treated with the apoptosis-inducer staurosporine (STP), Gypenoside IX was found to:

-

Rescue cell viability at concentrations of 5 µM and 10 µM.[3][4]

-

Attenuate STP-induced cell death.[3]

-

Restore the activity of the Akt/GSK-3β signaling pathway.[3][4]

Anticancer Effects

While specific studies on this compound are limited, related gypenosides and ginsenosides have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is the induction of apoptosis via the mitochondrial pathway .[5][6] This intrinsic apoptotic pathway is characterized by:

-

Disruption of the mitochondrial membrane potential.[5]

-

Release of cytochrome c from the mitochondria into the cytosol.[5]

-

Activation of caspase cascades, particularly caspase-9 and caspase-3.[5][6]

-

Alteration in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[5]

Data Presentation: Quantitative Data Summary

The following tables summarize the available quantitative data for Gypenoside IX and related compounds to aid in experimental design.

Table 1: Anti-Inflammatory Activity of Gypenoside IX in C6 Glioma Cells

| Parameter | Cell Line | Stimulant | Gypenoside IX Concentration | Effect | Reference |

| NO Production | C6 Glioma | LPS and TNF-α | IC50 ≈ 25 µM | Inhibition of nitric oxide production | [2] |

| NFκB-luciferase activity | C6 Glioma | LPS and TNF-α | 3.125 - 50 µM | Dose-dependent reduction | [2] |

| Cell Viability | C6 Glioma | None | Up to 50 µM | No significant change after 24h | [2] |

Table 2: Neuroprotective Effects of Gypenoside IX

| Parameter | Cell Model | Insult | Gypenoside IX Concentration | Effect | Reference |

| Cell Viability | Primary Hippocampal Neurons | 0.4 µM Staurosporine | 5 µM and 10 µM | Rescue of cell viability | [3] |

| Cell Viability | Primary Hippocampal Neurons | None | Not specified | No obvious cytotoxic effect | [3] |

Table 3: Illustrative Cytotoxic Activity of Related Gypenosides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Gypenosides | T24 | Bladder Cancer | 550 µg/mL | [7] |

| Gypenosides | 5637 | Bladder Cancer | 180 µg/mL | [7] |

| Gypenoside L | 769-P | Renal Cell Carcinoma | 60 µM | [8] |

| Gypenoside L | ACHN | Renal Cell Carcinoma | 70 µM | [8] |

| Gypenoside LI | 769-P | Renal Cell Carcinoma | 45 µM | [8] |

| Gypenoside LI | ACHN | Renal Cell Carcinoma | 55 µM | [8] |

Note: The data in Table 3 is for related gypenosides and should be used as a starting point for determining the optimal concentration of this compound in specific cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. These should be adapted based on the specific cell line and experimental goals.

Protocol 1: Assessment of Anti-Inflammatory Activity in Astrocyte Cell Culture

Objective: To determine the effect of this compound on the production of inflammatory mediators in astrocytes.

Cell Line: C6 glioma cells or primary astrocytes.

Materials:

-

This compound (dissolved in DMSO, then diluted in culture medium)

-

Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well and 6-well cell culture plates

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (lysis buffer, antibodies against iNOS, COX-2, p-p38, p-Akt, p-NFκB, and corresponding total proteins, and loading controls)

Procedure:

-

Cell Seeding: Seed C6 glioma cells or primary astrocytes in 96-well plates for viability and NO assays, and in 6-well plates for protein analysis. Allow cells to adhere overnight.

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50 µM) for 2 hours.[2] Include a vehicle control (DMSO at the same final concentration).

-

Inflammatory Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL) and TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control group) and incubate for 24 hours.[2]

-

Nitric Oxide Assay: After 24 hours, collect the culture supernatant and measure the NO concentration using the Griess Reagent according to the manufacturer's protocol.

-